2,4-Dodecadienoylthreonine

Description

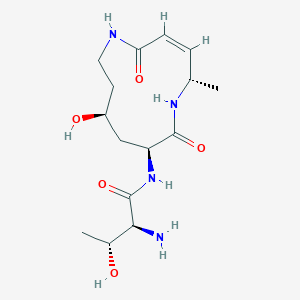

Structure

2D Structure

3D Structure

Properties

CAS No. |

108351-43-5 |

|---|---|

Molecular Formula |

C15H26N4O5 |

Molecular Weight |

342.39 g/mol |

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-N-[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]butanamide |

InChI |

InChI=1S/C15H26N4O5/c1-8-3-4-12(22)17-6-5-10(21)7-11(14(23)18-8)19-15(24)13(16)9(2)20/h3-4,8-11,13,20-21H,5-7,16H2,1-2H3,(H,17,22)(H,18,23)(H,19,24)/b4-3-/t8-,9+,10-,11-,13-/m0/s1 |

InChI Key |

CCYLUFZEKWWUDT-KVNLEZKGSA-N |

SMILES |

CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)N)O |

Isomeric SMILES |

C[C@H]1/C=C\C(=O)NCC[C@@H](C[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)O)N)O |

Canonical SMILES |

CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)N)O |

Synonyms |

2,4-dodecadienoylthreonine glidobactamine |

Origin of Product |

United States |

Biosynthesis and Origin Within Natural Products

Enzymatic Biotransformation Pathways

The generation of 2,4-Dodecadienoylthreonine as a distinct chemical entity is not a primary biosynthetic event but rather the result of a specific enzymatic cleavage of a larger, more complex parent molecule.

Research has demonstrated that this compound can be obtained through the enzymatic cleavage of Glidobactin A. googleapis.com The proteolytic enzyme papain facilitates the hydrolysis of the amide bond that links the threonine residue to the rest of the Glidobactin A macrocyclic structure. googleapis.comebi.ac.uk This biotransformation effectively isolates the N-acyl amino acid portion of the molecule. Papain, a cysteine protease, is known for its broad specificity in cleaving peptide bonds, and its action on Glidobactin A provides a method for the targeted release of the this compound fragment. ebi.ac.uk

Precursor Relationship to Glidobactin Natural Product Family

This compound is a fundamental building block that constitutes the "tail" of the Glidobactin family of natural products.

Glidobactin A is a complex natural product characterized by a twelve-membered macrolactam ring. googleapis.com The this compound moiety is attached to this core structure via an amide linkage to a threonine residue, which in turn is part of the larger peptide-polyketide backbone. googleapis.com Specifically, the carboxyl group of the 2,4-dodecadienoic acid is acylated to the amino group of the threonine. This lipophilic side chain is a critical feature of the molecule.

The Glidobactin family includes several related compounds, or congeners, such as the cepafungins. rsc.org A key distinction among these congeners often lies in the structure of their N-terminal fatty acyl tail. rsc.org For instance, Glidobactin A and Cepafungin I are structurally very similar, with the primary difference being a single methyl branching at the terminus of the fatty acid tail in Cepafungin I. acs.org This seemingly minor structural alteration in the dodecadienoyl portion of the molecule has been shown to significantly impact the biological activity, with Cepafungin I exhibiting more potent proteasome inhibitory activity than Glidobactin A. rsc.orgacs.org The length and degree of unsaturation of this aliphatic tail are crucial for the bioactivity of these natural products. nih.gov

Synthetic Chemistry and Derivatization Strategies

Approaches to the Synthesis of Related Natural Products Incorporating the Dodecadienoyl Threonine Moiety

The total synthesis of natural products containing an N-acyl threonine motif, particularly within complex structures like cyclic depsipeptides, presents unique challenges. rsc.org Synthetic strategies must carefully orchestrate the formation of the fatty acid chain, the creation of the amide bond, and, if applicable, macrolactamization or macrolactonization. researchgate.net A primary concern in the synthesis of N-acyl threonine-containing peptides is the potential for an undesired O→N acyl migration, especially if the threonine hydroxyl group is part of a pre-formed ester linkage. rsc.org

General approaches often involve the synthesis of the fatty acid and the amino acid components separately, followed by a coupling reaction. For complex cyclic products, the sequence of assembling the linear precursor is critical. For instance, in the synthesis of MA026, a cyclic depsipeptide, the ester bond was formed first, and the N-acylation was performed later in the sequence, carefully managing reaction conditions to minimize acyl migration. rsc.org The choice of coupling reagents and protecting groups is paramount to avoid side reactions and achieve high yields.

The construction of the (2E,4E)-2,4-dodecadienoic acid subunit is a key step that requires precise control over the geometry of the two double bonds. The conjugated diene system is commonly synthesized using several established organometallic and phosphorus-based reactions.

One of the most prevalent methods is the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction. These reactions involve the coupling of an aldehyde with a phosphorus ylide or phosphonate (B1237965) carbanion to form a carbon-carbon double bond. The HWE reaction, in particular, is favored for its tendency to produce the thermodynamically stable E-alkene, which is ideal for forming the trans double bonds in the 2,4-diene system. wiley-vch.de

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, also provide powerful tools for constructing the diene moiety. nih.govnih.gov A Suzuki coupling, for example, could involve the reaction of a vinyl boronic acid or ester with a vinyl halide to form the conjugated diene system with high stereochemical control. nih.gov These methods are valued for their mild reaction conditions and tolerance of a wide range of functional groups, making them suitable for use in complex syntheses. nih.gov

Laboratory Synthesis of Dodecadienoic Acid Amides and Analogues

The laboratory synthesis of dodecadienoic acid amides, including 2,4-dodecadienoylthreonine, primarily involves the formation of an amide bond between the carboxylic acid (or an activated derivative) and the amine. The Schotten-Baumann condensation, which typically involves reacting an acyl chloride with an amino acid under basic conditions, is a classic method. researchgate.net Modern approaches often use peptide coupling reagents to facilitate the reaction under milder conditions, minimizing side reactions and racemization of the amino acid chiral centers. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole).

The Horner-Wadsworth-Emmons (HWE) reaction is a superior modification of the Wittig reaction for creating the E,E-diene system of dodecadienoic acid. This reaction utilizes a stabilized phosphonate ylide, which generally provides excellent E-selectivity and allows for easy removal of the phosphate (B84403) byproduct. The synthesis often proceeds by reacting a (2E)-alkenal with a phosphonate ylide to generate the (2E,4E)-dienoate system. For example, (E)-2-decenal can be reacted with the ylide derived from triethyl phosphonoacetate in the presence of a base like sodium hydride (NaH) to form ethyl (2E,4E)-dodecadienoate, which can then be hydrolyzed to the desired acid and coupled with threonine.

| Reaction | Aldehyde/Ketone Precursor | Phosphorus Reagent | Typical Base | Key Feature |

| Wittig Reaction | Hepta-(2E,4E)-dienal | Methyl triphenylphosphorane | n-Butyllithium | Extends carbon chain |

| HWE Reaction | (E)-2-Decenal | Triethyl phosphonoacetate | Sodium Hydride (NaH) | High E-selectivity for diene formation |

| Wittig-type Olefination | Geranylacetone | Diethylphosphonoacetomorpholide | Sodium Hydride (NaH) | Forms amide directly from phosphonate |

This table summarizes different applications of Wittig-type reactions in synthesizing unsaturated fatty acid chains and their derivatives, based on methodologies described in the literature. wiley-vch.deresearchgate.net

Palladium-catalyzed cross-coupling reactions offer a versatile and powerful alternative for constructing the carbon skeleton of dodecadienoic acid. nih.gov The Suzuki reaction is particularly useful, allowing for the coupling of an organoboron compound with an organic halide. nih.gov For instance, the (2E,4E)-diene system can be assembled by coupling a (E)-1-alkenylboronic acid with a (E)-β-bromoacrylate derivative in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. This approach provides excellent stereochemical control.

Beyond forming the carbon backbone, recent advances have demonstrated the use of palladium catalysts to directly facilitate the formation of the amide bond itself. Current time information in Bangalore, IN. This can be achieved through the coupling of an amide with an organohalide, proceeding through the activation of the typically inert amide N-C bond. Current time information in Bangalore, IN. While less common for simple acylations, this methodology is powerful for creating more complex or hindered amide linkages. researchgate.net

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Example) | Bond Formed |

| Suzuki Coupling | (E)-1-alkenylboronic acid | (E)-β-bromoacrylate | Pd(PPh₃)₄ / Base | C-C (to form diene) |

| Heck Coupling | Acrylate | Vinyl Halide | Pd(OAc)₂ / Ligand / Base | C-C (to form diene) |

| Amide N-C Coupling | Amide (e.g., Threonine derivative) | Aryl/Vinyl Halide | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | C-N (amide bond) |

This table provides an overview of how different palladium-catalyzed reactions can be applied to the synthesis of dodecadienoic acid amides, highlighting the versatility of this catalytic system. nih.govnih.govresearchgate.netCurrent time information in Bangalore, IN.

Application of Modified Wittig Reactions

Chemical Modifications for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule correlates with its biological activity. nih.gov By systematically synthesizing and testing analogues of a lead compound, researchers can identify the key structural features—the pharmacophore—responsible for its effects. nomuraresearchgroup.com For this compound, SAR investigations would involve modifying the dodecadienoic acid chain and the threonine headgroup to probe their respective contributions to biological function.

Studies on related fatty acid amides have provided a strong blueprint for such investigations. Research on derivatives of dodecanoic acid for antimicrobial activity found that the 12-carbon chain length was optimal for activity against bacteria and yeast. rsc.org Furthermore, modifications to the chain, such as the introduction of a double bond at C2 and a carbonyl group at C4, were found to be critical for potency. rsc.org

Another SAR study on N-acyl amino acids found that uncoupling bioactivity was largely restricted to those with unsaturated fatty acyl chains of medium length and neutral amino acid head groups. Similarly, research on fatty acid amide ligands for G protein-coupled receptors showed that the degree of saturation in the acyl chain has a profound effect on the ability of these compounds to activate the receptor. nih.gov These findings suggest that for this compound, key parameters to investigate would include:

Acyl Chain Length: Synthesizing analogues with shorter or longer fatty acid chains (e.g., C10, C14, C16) to determine the optimal length.

Degree and Position of Unsaturation: Investigating analogues with saturated, monounsaturated, or polyunsaturated chains, and varying the position of the double bonds.

Amino Acid Headgroup: Replacing threonine with other amino acids (e.g., serine, valine, glycine, or non-proteinogenic amino acids) to probe the importance of the hydroxyl group and stereochemistry.

Acyl Chain Branching: Introducing methyl or other alkyl groups along the fatty acid backbone.

| Modification Site | Structural Change | Potential Impact on Activity | Reference Finding |

| Acyl Chain | Varying carbon length (C8 to C16) | Potency; optimal length often exists | Activity against bacteria/yeast is maximal at C12. rsc.org |

| Acyl Chain | Modifying saturation (alkane, alkene, alkyne) | Potency and receptor selectivity | Degree of saturation profoundly affects GPR119 activation. nih.gov |

| Acyl Chain | Isomerization of double bonds (E vs. Z) | Receptor binding and conformation | Stereochemistry of polyene is critical for sanshool activity. |

| Amino Acid | Replacing threonine with other amino acids | Target specificity and bioavailability | Neutral amino acid head groups are preferred for mitochondrial uncoupling. |

| Threonine | Modifying or removing the β-hydroxyl group | Hydrogen bonding capability | The hydroxyl group can be a key interaction point. |

This table summarizes key structural modifications and their observed effects in SAR studies of related fatty acid amides, providing a framework for investigating this compound.

Biological Relevance and Molecular Role

Biological Status as a Degradation Product

2,4-Dodecadienoylthreonine is recognized as a degradation product derived from more complex parent molecules. For instance, the enzymatic cleavage of Glidobactin A, a potent antitumor antibiotic, by the enzyme papain yields this compound. googleapis.com Furthermore, during mild acid hydrolysis of Glidobactin A, a fragment identified as N-[4(S)-Amino-2(E)-pentenoyl]-αN-[N-2(E),4(E)-dodecandienoyl-L-threoninyl]-erythro-4-hydroxy-L-lysine is formed. googleapis.com This hydrolytic fragment notably contains the this compound moiety.

Implications of Observed Bio-inactivity in Hydrolytic Fragments Containing the Moiety

A crucial observation is that the hydrolytic fragment of Glidobactin A containing the 2,4-dodecadienoyl-L-threoninyl moiety has been described as completely bio-inactive. googleapis.com This lack of biological activity in the isolated fragment underscores that the mere presence of this chemical group is insufficient to elicit a biological response. It strongly suggests that the specific arrangement and connectivity within the larger parent molecule are paramount for its function.

Relationship to the Biological Activities of Parent Compounds

Contribution to the Proteasome Inhibitory Profile of Glidobactin A

Glidobactin A is a known nanomolar inhibitor of the chymotrypsin-like (ChT-L) site of the 20S proteasome. rsc.org The lipophilic alkyl chain of Glidobactin A, which is the dodecadienoyl portion of this compound, plays a significant role in its inhibitory activity. rsc.org The α,β-unsaturated moiety within this fatty acid chain is particularly important. It participates in a nucleophilic Michael-type 1,4-addition by the Thr1Oγ of the chymotrypsin-like and trypsin-like sites of the proteasome, which is the mechanism of inhibition. rsc.org Therefore, while this compound as a standalone molecule is inactive, its fatty acid component is a key contributor to the proteasome inhibitory profile of the intact Glidobactin A.

Influence of Structural Integrity on Functional Manifestation

The structural integrity of the entire Glidobactin A molecule, including its twelve-membered ring linked to the dodeca-2E,4E-dienyl moiety via threonine, is essential for its potent proteasome inhibitory activity. googleapis.com Any disruption of this intricate structure, such as through hydrolysis or enzymatic cleavage that liberates this compound or its containing fragments, leads to a loss of function. This demonstrates that the specific spatial presentation of the lipophilic tail and the reactive α,β-unsaturated system, as held in place by the macrocyclic structure, is necessary for effective binding to and inhibition of the proteasome.

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural determination of 2,4-Dodecadienoylthreonine, offering detailed insights into its covalent framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments, a complete picture of the molecule's proton and carbon environments can be assembled. rsc.org

In a typical ¹H NMR spectrum, characteristic signals would be expected for the protons of the threonine moiety and the dodecadienoyl chain. For the threonine part, one would observe signals for the alpha-proton (α-H), beta-proton (β-H), the methyl group (γ-CH₃), and the protons of the amine and carboxylic acid groups, though the latter can be broad or exchange with the solvent. chemicalbook.com The dodecadienoyl chain would exhibit signals corresponding to the terminal methyl group, the aliphatic methylene (B1212753) protons, and the olefinic protons of the conjugated double bond system. The coupling patterns (splitting) and coupling constants (J-values) between these protons are critical for confirming their connectivity. nih.gov

The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom, including the carbonyl carbons of the amide and carboxylic acid, the sp²-hybridized carbons of the diene, and the sp³-hybridized carbons of the threonine residue and the fatty acid chain. researchgate.net

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Dodecadienoyl Chain | ||

| Terminal CH₃ | ~0.9 | ~14 |

| (CH₂)n | ~1.2-1.4 | ~22-32 |

| Allylic CH₂ | ~2.0-2.3 | ~32-35 |

| Olefinic CH=CH | ~5.5-7.5 | ~120-150 |

| Amide Carbonyl (C=O) | - | ~165-175 |

| Threonine Moiety | ||

| α-CH | ~4.2-4.5 | ~58-62 |

| β-CH | ~4.0-4.3 | ~65-70 |

| γ-CH₃ | ~1.2-1.3 | ~18-22 |

| NH | ~7.5-8.5 | - |

| COOH | ~10-13 | ~170-180 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to deduce its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₆H₂₇NO₄).

In tandem mass spectrometry (MS/MS) experiments, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would involve cleavage of the amide bond, losses from the fatty acid chain, and fragmentation of the threonine residue itself. physchemres.orgresearchgate.net For instance, common losses from the threonine backbone include the loss of water (H₂O), the carboxylic acid group (COOH), or the entire side chain. nih.gov The conjugated diene system in the fatty acid tail can also lead to specific fragmentation pathways. The analysis of these fragment ions allows for the sequencing of the molecule's components. nih.gov

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound Note: This table is predictive, based on known fragmentation of N-acyl amino acids. physchemres.orgresearchgate.net

| m/z Value (Predicted) | Identity of Fragment |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M-H₂O+H]⁺ | Loss of water from the molecular ion |

| [M-COOH+H]⁺ | Loss of the carboxylic acid group |

| Threonine immonium ion | Fragment corresponding to the threonine residue |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. aocs.orggcms.cz

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad O-H stretch from the carboxylic acid group would appear in the region of 3300-2500 cm⁻¹. The N-H stretch of the amide group would be visible around 3300 cm⁻¹. The C-H stretching vibrations of the aliphatic chain would be observed just below 3000 cm⁻¹. omicsdi.org

Crucially, strong absorptions corresponding to the carbonyl (C=O) stretching vibrations would confirm the presence of both the amide and carboxylic acid groups, typically appearing in the 1760-1650 cm⁻¹ range. The C=C stretching of the conjugated diene system would be found around 1650-1600 cm⁻¹. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule, which can be used for definitive identification by comparison with a standard. omicsdi.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound Note: Based on general IR absorption tables. omicsdi.orgmdpi.com

| Wavenumber Range (cm⁻¹) | Functional Group Vibration |

|---|---|

| 3300 - 2500 | O-H stretch (Carboxylic Acid, broad) |

| ~3300 | N-H stretch (Amide) |

| 2960 - 2850 | C-H stretch (Aliphatic) |

| 1760 - 1690 | C=O stretch (Carboxylic Acid) |

| 1680 - 1630 | C=O stretch (Amide I band) |

| 1650 - 1600 | C=C stretch (Conjugated Diene) |

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the isolation and purification of this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of N-acyl amino acids. chemicalbook.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with acid modifiers like formic or trifluoroacetic acid to improve peak shape. acs.orgnih.gov

Separation is based on the hydrophobicity of the molecules; the long dodecadienoyl chain gives this compound significant nonpolar character, leading to its retention on the column. The retention time can be modulated by adjusting the gradient of the organic solvent. chemicalbook.com Detection is commonly achieved using a Diode-Array Detector (DAD) or UV-Vis detector, as the conjugated diene system provides a chromophore that absorbs UV light. nih.govresearchgate.net For higher sensitivity and structural confirmation, HPLC can be coupled directly to a mass spectrometer (HPLC-MS). chemicalbook.comacs.org

Table 4: Typical HPLC Parameters for N-Acyl Amino Acid Analysis Note: These are general conditions and would require optimization for this compound. gcms.czchemicalbook.com

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient elution (e.g., increasing %B over time) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV/DAD (e.g., at the λmax of the conjugated diene) or MS |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) can also be employed for the analysis of this compound, but it typically requires a chemical derivatization step. semanticscholar.org The inherent polarity and low volatility of the amino acid and carboxylic acid functional groups make the native compound unsuitable for direct GC analysis.

Derivatization converts these polar groups into more volatile and thermally stable analogues. researchgate.net A common two-step procedure involves esterification of the carboxylic acid group (e.g., to a methyl or isobutyl ester) followed by acylation of the amine and hydroxyl groups (e.g., with trifluoroacetic anhydride). Silylation, using reagents like BSTFA, is another widely used method to derivatize all active hydrogen atoms. researchgate.net

Once derivatized, the compound can be separated on a GC column, often a capillary column with a nonpolar or medium-polarity stationary phase. semanticscholar.org The retention time is influenced by the volatility of the derivative and its interaction with the stationary phase. Detection is commonly performed with a Flame Ionization Detector (FID) or, for definitive identification, a Mass Spectrometer (GC-MS).

Table 5: Common Derivatization Reagents for GC Analysis of Amino Acids Note: The choice of reagent depends on the specific analytical goals. omicsdi.orgresearchgate.net

| Derivatization Type | Reagent Example | Target Functional Groups |

|---|---|---|

| Esterification | Methanolic HCl, Isobutanol/HCl | Carboxylic Acid (-COOH) |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Amine (-NH₂), Hydroxyl (-OH) |

| Silylation | BSTFA, MTBSTFA | -COOH, -NH₂, -OH |

| Chloroformate Alkylation | Isobutyl Chloroformate (iBuCF) | -COOH, -NH₂ |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized, straightforward, and rapid analytical technique for the separation, identification, and purity assessment of lipopeptides like this compound. scielo.org.mxlibretexts.org This method operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. scielo.org.mxwikipedia.org The separation is based on the varying affinities of the compounds in a mixture for the two phases; compounds with a higher affinity for the stationary phase move slower, while those with a greater affinity for the mobile phase travel faster up the plate. wikipedia.orgkhanacademy.org This differential migration results in the separation of the mixture's components. scielo.org.mx

The success of the separation in TLC is critically dependent on the choice of the adsorbent material (the stationary phase) and the solvent system (the mobile phase). scielo.org.mx For lipopeptides, TLC serves as an effective tool for monitoring the progress of purification processes and for the preliminary identification of different families of these compounds based on their retardation factor (Rf) values. scielo.org.mx

Stationary Phase

The most common stationary phase used for the analysis of lipopeptides, including threonine-containing structures, is silica (B1680970) gel. scielo.org.mxjmb.or.kr TLC plates are typically prepared by coating a thin, uniform layer of silica gel, often mixed with an inert binder like calcium sulfate, onto a solid backing such as glass, aluminum, or plastic. wikipedia.org For enhanced analytical precision and quantification, High-Performance Thin-Layer Chromatography (HPTLC) plates with a smaller and more uniform particle size of silica gel are also employed. frontiersin.org The polar nature of the silica gel (silicon dioxide) is fundamental to the separation process in normal-phase TLC, where it interacts with polar moieties of the analytes. khanacademy.org Before use, plates may be activated by heating to remove adsorbed water, which can affect the reproducibility of the results. sigmaaldrich.com

Mobile Phase Systems

The selection of an appropriate mobile phase is crucial for achieving effective separation of lipopeptides. The solvent system's polarity is adjusted to control the migration of the analytes on the stationary phase. Various solvent systems have been successfully used for the chromatographic separation of lipopeptides. The identification of this compound or related lipopeptides is often achieved by comparing the resulting Rf value with that of a known standard. scielo.org.mx

Commonly used mobile phase systems for the TLC analysis of lipopeptides are detailed in the table below.

| Mobile Phase Composition | Volume Ratio (v/v/v) | Application | Source |

| Chloroform / Methanol / Water | 65:25:4 | Separation of lipopeptide families (surfactins, iturins, fengycins) | scielo.org.mxjmb.or.kr |

| Butanol / Acetic Acid / Water | 4:3:2 | Separation of amino acids and peptides | nih.gov |

| Ethanol (B145695) / Water | 7:3 | Separation of peptides | nih.gov |

| Ethyl Acetate / Methanol | 4:1 | Extraction and separation of lipopeptides | jmbfs.org |

Detection and Visualization

After the development of the chromatogram, the separated spots corresponding to different compounds must be visualized. Since many lipopeptides are colorless, various physical and chemical methods are used for their detection on the TLC plate. wikipedia.org

One common physical method is visualization under ultraviolet (UV) light, typically at a wavelength of 254 nm, especially if the TLC plate's stationary phase contains a fluorescent indicator. nih.gov Compounds that absorb UV light will appear as dark spots on the fluorescent background.

Chemical visualization involves spraying the plate with or dipping it into a reagent that reacts with the analyte to produce a colored product. sigmaaldrich.comillinois.edu For lipopeptides containing a threonine moiety, several reagents are particularly useful:

Ninhydrin (B49086): This reagent is widely used for detecting amino acids and peptides that have a free primary or secondary amine group. nih.govjmbfs.org Upon heating, ninhydrin reacts with the amino group of the threonine residue in this compound, producing a characteristic colored spot, typically pink or purple. illinois.edu A 0.2% solution of ninhydrin in a solvent like acetone (B3395972) or ethanol is commonly used. nih.gov

Iodine Vapor: Exposing the developed TLC plate to iodine vapor in a closed chamber is a general and non-destructive method for visualizing lipophilic compounds. nih.gov The iodine molecules reversibly adsorb onto the hydrophobic fatty acid chain of this compound, revealing its position as a brown spot. illinois.edu

Water Spray: A simple technique to identify lipophilic compounds is to spray the plate with water. Lipophilic spots will repel the water and appear as areas that dry more quickly than the surrounding hydrophilic silica gel. nih.gov

Bioautography: This specialized technique is used to identify antimicrobially active compounds directly on the TLC plate. After development, the plate is overlaid with a soft agar (B569324) medium seeded with a susceptible microorganism. nih.gov Following incubation, zones of growth inhibition appear around the spots corresponding to the active compounds. nih.gov

The choice of detection method depends on the chemical nature of the compound and the objective of the analysis. A summary of common visualization reagents is provided below.

| Reagent | Target Compound/Functional Group | Result | Source |

| Ninhydrin | Primary/Secondary Amines (e.g., in threonine) | Pink to purple spots upon heating | nih.govillinois.edu |

| Iodine Vapor | Lipophilic compounds, unsaturated hydrocarbons | Brown spots | nih.govillinois.edu |

| UV Light (254 nm) | Compounds with UV absorbance (on fluorescent plates) | Dark spots against a fluorescent background | nih.gov |

| Water Spray | Lipophilic compounds | Dry spots on a wet background | nih.gov |

Structure Activity Relationship Sar and Rational Design Principles

Analysis of the Dodecadienoyl and Threonine Moieties in Relation to Biological Activity

The fatty acid portion of the molecule is a critical determinant of biological activity. Modifications to its length, saturation, and conformation have profound effects on the compound's efficacy, particularly in related, more complex analogues like glidobactins and cepafungins. researchgate.netnih.gov

Research on glidobactin analogues has shown that the antitumor and antifungal activity is heavily influenced by the nature of the fatty acid chain. researchgate.net A key study demonstrated that modifying the acyl chain length could enhance biological function. Specifically, analogues featuring a dodecanoyl (C12) or tetradecanoyl (C14) fatty acid exhibited superior antitumor activity compared to the parent compounds. researchgate.net This suggests that a chain length of 12 to 14 carbons is optimal for this class of molecules. researchgate.net

Furthermore, the conjugated double bonds within the dodecadienoyl moiety are essential for activity. The reduction of the double bonds in the glidobactin nucleus, which includes the diene system, was found to completely eliminate its biological activity. researchgate.net More recent SAR studies on cepafungin, a closely related compound, confirmed that the saturation of the fatty acid fragment leads to a significant (approximately 14-fold) decrease in proteasome inhibition. nih.govajmb.org These findings underscore the importance of the unsaturated, conjugated diene system for the molecule's mechanism of action.

Even subtle changes to the fatty acid tail can modulate potency. For instance, the presence of a single methyl branch at the end of the fatty acid in cepafungin I results in a roughly 5-fold improvement in inhibitory activity against the β5 subunit of the proteasome when compared to glidobactin A. nih.govajmb.org This highlights that hydrophobicity and the specific shape of the lipid tail are crucial for interactions with the biological target. nih.gov

| Modification | Observed Effect on Activity | Reference |

|---|---|---|

| Chain Length (C12, C14 vs. others) | Dodecanoyl (C12) and tetradecanoyl (C14) analogues exhibited enhanced antitumor activity. | researchgate.net |

| Saturation of Diene Bonds | Complete elimination of biological activity. | researchgate.net |

| Saturation of Fatty Acid | ~14-fold decrease in proteasome β5 inhibition. | nih.govajmb.org |

| Terminal Methyl Branching | ~5-fold improvement in proteasome β5 inhibition compared to unbranched analogue. | nih.govajmb.org |

The threonine residue serves as a crucial linker and contributes significantly to the molecule's biological activity, likely through specific hydrogen bonding or conformational stabilization. In SAR studies of glidobactin, the replacement of the L-threonine moiety with other amino acids was found to cause a great reduction in activity. researchgate.net This indicates a strict structural requirement at this position.

The β-hydroxyl group of the threonine is particularly important. In related complex natural products, this hydroxyl group is often involved in critical interactions with the target protein. nih.gov While direct comparisons of 2,4-dodecadienoylthreonine with other amino acid conjugates are limited, the data from the more complex parent compounds strongly suggest that threonine is the optimal amino acid for maintaining biological function in this structural context. researchgate.netnih.gov The conjugation of natural compounds with amino acids is a known strategy to modify pharmacokinetic properties and biological effects, but in this case, deviation from threonine appears detrimental. nih.gov

| Modification | Observed Effect on Activity | Reference |

|---|---|---|

| Replacement of L-Threonine | Greatly reduced biological activity. | researchgate.net |

Impact of Fatty Acid Moiety Modifications

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations for Fatty Acyl Amino Acid Conjugates

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. d-nb.infoajmb.org For fatty acyl amino acid conjugates, QSAR models can predict the activity of novel, unsynthesized analogues, thereby guiding medicinal chemistry efforts toward more potent and selective compounds. googleapis.comd-nb.info

The fundamental principle of QSAR is to represent the chemical structure using numerical values known as molecular descriptors. nih.gov These descriptors quantify various physicochemical properties, such as lipophilicity, electronic properties, steric factors, and topology. nih.govmdpi.com For lipopeptides and fatty acyl amino acid conjugates, lipophilicity is a particularly vital parameter that often dominates the QSAR models, as it governs interactions with biological membranes and hydrophobic pockets of target proteins. mdpi.comresearchgate.net

The process involves developing a statistical model, often using techniques like multiple linear regression (MLR) or machine learning algorithms, that links these descriptors to an observed biological activity (e.g., minimum inhibitory concentration, IC50). ajmb.orgnih.gov The resulting equation can then be used to predict the activity of new molecules based solely on their calculated descriptors. nih.gov For these models to be reliable, they must be rigorously validated using statistical methods and external test sets of compounds. ajmb.org

Computational chemistry and molecular modeling are indispensable tools for the rational design of fatty acyl amino acid conjugates. d-nb.info These methods provide insights into the three-dimensional interactions between a ligand and its biological target, helping to explain observed SAR data and guide the design of improved molecules.

Techniques such as molecular docking are used to predict the preferred binding orientation of a molecule within the active site of a target protein. researchgate.net This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for binding and activity. For example, docking studies can help visualize how the fatty acid tail occupies a hydrophobic pocket or how the threonine residue interacts with amino acids in the target's active site. researchgate.netnih.gov

Molecular dynamics (MD) simulations offer a more dynamic view, simulating the movement of the molecule and its target protein over time. d-nb.info This can assess the stability of the predicted binding pose and reveal conformational changes that occur upon binding. researchgate.net By integrating these computational approaches, researchers can screen virtual libraries of modified compounds, prioritizing the most promising candidates for chemical synthesis and experimental testing. This significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of success. d-nb.infonih.gov

Biotechnological Perspectives and Future Research Trajectories

The exploration of 2,4-dodecadienoylthreonine and similar natural products is increasingly pointing towards biotechnological avenues for the generation of novel compounds and the optimization of their production. These approaches, rooted in biochemistry and microbial genetics, offer promising and sustainable alternatives to traditional synthetic methods.

Q & A

Q. How can interdisciplinary approaches (e.g., computational chemistry + wet-lab experiments) enhance mechanistic studies of this compound?

- Methodological Answer : Integrate molecular docking (e.g., AutoDock Vina) to predict binding affinities, followed by surface plasmon resonance (SPR) for kinetic validation. Use mixed-methods frameworks to triangulate findings and address epistemological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.